molecular formula C12H13NO2 B14004484 Ethyl 2-cyano-2-(3-methylphenyl)acetate CAS No. 64262-38-0

Ethyl 2-cyano-2-(3-methylphenyl)acetate

Cat. No.: B14004484
CAS No.: 64262-38-0
M. Wt: 203.24 g/mol
InChI Key: OZDOHNGJQMZVKU-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(3-methylphenyl)acetate is an organic compound that contains a cyano group, an ester group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(3-methylphenyl)acetate can be synthesized through the reaction of ethyl cyanoacetate with 3-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(3-methylphenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation reactions: The ester group can undergo condensation reactions with aldehydes or ketones to form β-keto esters or β-diketones.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium ethoxide.

    Condensation reactions: Reagents such as aldehydes, ketones, and bases like piperidine are used.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives of this compound.

    Condensation reactions: β-keto esters or β-diketones.

    Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

Ethyl 2-cyano-2-(3-methylphenyl)acetate has several applications in scientific research:

    Organic synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal chemistry: The compound is used in the development of potential therapeutic agents due to its ability to form biologically active molecules.

    Material science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(3-methylphenyl)acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the ester group and the phenyl ring. This allows the compound to undergo nucleophilic substitution, condensation, and hydrolysis reactions, leading to the formation of diverse products.

Comparison with Similar Compounds

Ethyl 2-cyano-2-(3-methylphenyl)acetate can be compared with similar compounds such as:

    Ethyl cyanoacetate: Lacks the substituted phenyl group, making it less versatile in certain synthetic applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and physical properties.

    2-Cyano-2-(3-methylphenyl)acetic acid: The carboxylic acid derivative, which has different reactivity and applications compared to the ester.

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

64262-38-0

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 2-cyano-2-(3-methylphenyl)acetate

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11(8-13)10-6-4-5-9(2)7-10/h4-7,11H,3H2,1-2H3

InChI Key

OZDOHNGJQMZVKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=CC(=C1)C

Origin of Product

United States

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